5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Catalog No.
S6492077
CAS No.
148010-69-9
M.F
C8H7FN2O
M. Wt
166.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

CAS Number

148010-69-9

Product Name

5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Molecular Formula

C8H7FN2O

Molecular Weight

166.2

5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. It features a unique structure characterized by a fused bicyclic system containing a nitrogen atom and a carbonyl group. The presence of a fluorine atom at the 5-position enhances its chemical reactivity and biological properties. This compound has gained attention due to its potential therapeutic applications and diverse biological activities.

  • Oxidation: This compound can be oxidized to yield quinoxaline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced using agents like sodium borohydride or lithium aluminum hydride to form dihydroquinoxaline derivatives.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse chemical functionalities.

The biological activity of 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is notable, particularly in the context of pharmacology. Compounds in the quinoxaline family have been associated with various therapeutic effects, including:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Antitumor Effects: Certain studies have indicated that quinoxaline derivatives may possess anticancer activity by inhibiting tumor cell proliferation.
  • Neuroprotective Properties: There is emerging evidence suggesting that compounds like 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The synthesis of 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one typically involves several key steps:

  • Cyclization: The starting material is often an appropriate aniline derivative that undergoes cyclization with an α-halo ketone or similar reagent to form the quinoxaline core.
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques or by using fluorinating agents like N-fluorobenzenesulfonimide.
  • Reduction and Purification: Subsequent reduction steps may be required to achieve the desired tetrahydro configuration. Purification techniques such as recrystallization or chromatography are commonly employed to isolate the final product.

5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, this compound serves as a lead structure for developing new drugs targeting infectious diseases and cancer.
  • Agricultural Chemicals: Its herbicidal properties could make it useful in agricultural applications for weed management.
  • Chemical Probes: In biochemical research, it may serve as a chemical probe to study specific biological pathways or mechanisms.

Studies on the interactions of 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors related to its therapeutic effects.
  • In Vitro and In Vivo Studies: Conducting experiments in cell cultures and animal models to assess pharmacokinetics and pharmacodynamics.

Such studies help elucidate the compound's efficacy and safety profile.

Several compounds share structural similarities with 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
7-Fluoro-3,4-dihydroquinolin-2(1H)-oneQuinolone coreExhibits different biological activities compared to quinoxalines
4-Ethyl-7-fluoro-3,4-dihydro-2H-benzothiadiazine-1,1-dioxideBenzothiadiazine coreKnown for herbicidal properties
6-FluoroquinolineQuinolone structureAntibacterial properties distinct from those of quinoxalines

Uniqueness

5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its specific structural features that combine both tetrahydro and quinoxaline characteristics. This unique combination imparts distinct chemical reactivity and biological activity that differentiates it from other similar compounds. Its fluorinated position also enhances its potential for diverse applications in medicinal chemistry and agriculture.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types